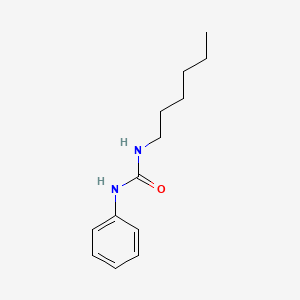

N-Hexyl-N'-phenylurea

Description

Contextualization within Urea (B33335) Chemistry Research

Urea and its derivatives are a cornerstone of organic and medicinal chemistry. semanticscholar.org The urea functional group is recognized for its ability to form stable hydrogen bonds with biological targets such as proteins and receptors, a characteristic that underpins the bioactivity of many urea-containing compounds. semanticscholar.org The synthesis of N-substituted ureas is a well-established area of chemical research, with common methods including the reaction of amines with isocyanates. orgsyn.org For instance, the synthesis of 1-phenylalkyl-3-phenylurea derivatives can be achieved by reacting a corresponding amine with a phenyl isocyanate derivative. google.com

The properties of urea derivatives can be significantly influenced by the nature of their substituents. For example, the presence of a hexyl chain, as in N-Hexyl-N'-phenylurea, increases the compound's hydrophobicity. This is a critical factor in determining its behavior in biological systems and its potential applications.

Overview of Scholarly Investigation Trajectories for Urea Derivatives

Scholarly investigations into urea derivatives have followed several key trajectories, driven by their diverse biological activities.

One significant area of research is their application as herbicides . Phenylurea compounds, in particular, have been widely used for weed control in agriculture. ambeed.com Their mechanism of action often involves the inhibition of photosynthesis. ambeed.com The structural features of these compounds, such as halogenation or the length of alkyl chains, are known to affect their herbicidal efficacy and environmental persistence.

Another major research focus is in medicinal chemistry . Urea derivatives are integral to the design and discovery of new therapeutic agents. nih.gov They have been investigated for a wide range of pharmacological activities. For example, some phenylurea derivatives have been studied as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. mdpi.com In one such study, the replacement of a phenyl ring with an n-hexyl group in a series of inhibitors led to a loss of inhibitory activity, highlighting the precise structural requirements for biological function. mdpi.com

Furthermore, certain phenylurea derivatives have been identified as possessing cytokinin-like activity . semanticscholar.orgtheses.cz Cytokinins are a class of plant hormones that regulate cell division and growth. nih.gov The discovery that synthetic compounds like N,N'-diphenylurea exhibit cytokinin-like effects has spurred research into other phenylurea derivatives for applications in plant tissue culture and agriculture. semanticscholar.orguts.edu.au This has led to the development of potent cytokinin agonists with uses in micropropagation and improving crop yields. nih.gov

Detailed Research Findings

While extensive research exists for the broader class of phenylurea derivatives, specific academic studies focusing solely on this compound are less common in publicly accessible literature. However, some key findings have been reported.

In a study investigating a series of phenyl urea derivatives as potential inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1), a compound where the phenyl ring was replaced by an n-hexyl group was synthesized and tested. The results indicated a loss of inhibitory activity, suggesting that the aromatic phenyl group is crucial for the compound's binding to the enzyme's active site in that particular molecular scaffold. mdpi.com

Additionally, the broader class of phenylurea compounds has been investigated for cytokinin-like activity. These compounds can mimic natural cytokinins by promoting cell division and influencing plant development. semanticscholar.orgtheses.cz While direct studies on the cytokinin activity of this compound are not prominently detailed, the established activity of other phenylureas provides a strong rationale for its potential in this area.

The synthesis of this compound can be inferred from general methods for preparing unsymmetrical ureas. A common route involves the reaction of hexylamine (B90201) with phenyl isocyanate. chemsrc.com

Data Tables

Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1142-07-0 | chemsrc.com |

| Molecular Formula | C₁₃H₂₀N₂O | chemsrc.com |

| Molecular Weight | 220.31 g/mol | chemsrc.com |

| Appearance | Solid (form not specified) | Inferred from similar compounds |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| SMILES | CCCCCCCNC(=O)NC1=CC=CC=C1 | ambeed.com |

Structure

3D Structure

Properties

IUPAC Name |

1-hexyl-3-phenylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O/c1-2-3-4-8-11-14-13(16)15-12-9-6-5-7-10-12/h5-7,9-10H,2-4,8,11H2,1H3,(H2,14,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MRZIEGTYOBOCLG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCNC(=O)NC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20366094 | |

| Record name | N-Hexyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1142-07-0 | |

| Record name | N-Hexyl-N'-phenylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20366094 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for N-Hexyl-N'-phenylurea

The formation of the urea (B33335) linkage in this compound is typically achieved through nucleophilic addition reactions. The choice of reactants and conditions can be adapted to optimize yield, purity, and environmental impact.

The most prevalent method for synthesizing this compound involves the direct coupling of an amine with an isocyanate. This reaction is characterized by the nucleophilic attack of the primary amine (hexylamine) on the electrophilic carbonyl carbon of the isocyanate (phenyl isocyanate). The process is generally efficient and proceeds through a concerted mechanism to form the stable urea bond. smolecule.com Reaction conditions are typically mild, often conducted at temperatures ranging from 0°C to room temperature in an inert solvent.

Alternative pathways have been developed to avoid the direct handling of potentially hazardous isocyanates. One such method utilizes potassium isocyanate (KOCN) in an aqueous medium, which serves as a safer and more environmentally friendly approach. rsc.orgrsc.org This method involves the nucleophilic addition of an amine to the isocyanate generated in situ. rsc.org Other routes include the carbonylation of amines using phosgene (B1210022) equivalents like triphosgene (B27547) or by reacting amines with urea in the presence of a catalyst. electrochem.orgnih.govacs.orgasianpubs.org

Table 1: Comparative Analysis of Primary Synthetic Routes for this compound

| Reaction Pathway | Key Reactants | Typical Solvents | Temperature | Key Advantages | Key Limitations | Citation |

|---|---|---|---|---|---|---|

| Isocyanate-Amine Coupling | Hexylamine (B90201), Phenyl Isocyanate | Dichloromethane, Tetrahydrofuran | 0°C to 80°C | High yield, well-established | Requires handling of toxic isocyanates | |

| Potassium Isocyanate Method | Hexylamine, Aniline (B41778), KOCN | Water | 25°C to 60°C | Avoids organic solvents, safer | May require longer reaction times | rsc.org |

| Phosgene-Free Carbonylation | Amines, Carbon Monoxide (or equivalent) | Acetonitrile (B52724), N,N-Dimethylacetamide | Room Temperature to 50°C | Avoids phosgene, high atom economy | Requires specialized catalysts (e.g., Palladium) and equipment | electrochem.orgijcce.ac.ir |

To enhance the efficiency and selectivity of urea synthesis, various catalytic systems have been investigated. For reactions involving isocyanates, Lewis acids such as zinc chloride and aluminum trichloride (B1173362) can be employed to activate the isocyanate electrophile. smolecule.com This activation occurs through the coordination of the Lewis acid to the isocyanate's oxygen atom, increasing the electrophilicity of the carbonyl carbon and facilitating the nucleophilic attack by the amine. smolecule.com

For transamidation reactions using urea as a starting material, different catalysts are effective. Indium(III) triflate has been shown to catalyze the carbamoylation of amines with urea, proceeding through the O-coordination of urea to the indium center, which enhances the nucleophilic attack. organic-chemistry.orgorganic-chemistry.org Other reported catalysts for the synthesis of N,N'-disubstituted ureas include iodine, which provides excellent yields under solvent-free conditions, and Zirconyl(IV) chloride octahydrate (ZrOCl₂·8H₂O), which is effective under microwave irradiation. tandfonline.come-journals.in Palladium-based catalysts are also utilized, particularly in carbonylation reactions where primary amines react with carbon monoxide. electrochem.org Optimization of these reactions often involves adjusting the catalyst loading, temperature, and reaction time to maximize yield and minimize side products. smolecule.come-journals.in

Table 2: Overview of Catalyst Systems for N,N'-Disubstituted Urea Synthesis

| Catalyst Type | Example Catalyst | Reaction Type | Mechanism of Action | Citation |

|---|---|---|---|---|

| Lewis Acid | Zinc Chloride (ZnCl₂), Aluminum Trichloride (AlCl₃) | Isocyanate-Amine Coupling | Activates isocyanate by coordinating to oxygen | smolecule.com |

| Halogen | Iodine (I₂) | Transamidation of Urea | Promotes reaction under solvent-free, thermal conditions | tandfonline.com |

| Metal Triflate | Indium(III) Triflate (In(OTf)₃) | Carbamoylation with Urea | O-coordination to urea enhances nucleophilic attack | organic-chemistry.orgorganic-chemistry.org |

| Zirconium Salt | Zirconyl(IV) chloride octahydrate (ZrOCl₂·8H₂O) | Transamidation with Biuret | Facilitates reaction under microwave conditions | e-journals.in |

| Transition Metal | Palladium(II) Acetate (Pd(OAc)₂) | Oxidative Carbonylation | Catalyzes carbonylation of amines with CO | electrochem.org |

Reaction Pathways and Conditions

Derivatization Strategies and Analogue Synthesis

Derivatization of this compound is a key strategy for modulating its physicochemical and biological properties. Modifications can be introduced at the urea core, the phenyl ring, or the hexyl chain.

The urea backbone (–NH–CO–NH–) offers sites for further functionalization. For instance, the introduction of a third substituent on one of the nitrogen atoms leads to the formation of N,N,N'-trisubstituted ureas. mdpi.com This modification significantly alters the hydrogen-bonding capabilities and conformational preferences of the molecule. nih.govmdpi.com While N,N'-disubstituted ureas typically adopt a trans,trans conformation that facilitates the formation of linear hydrogen-bonded chains, the introduction of a substituent, such as a methyl group, can disrupt this planarity and favor a cis,cis conformation. nih.gov Such structural changes can influence properties like solubility and interactions with biological targets. nih.gov The synthesis of these trisubstituted derivatives can be achieved by using a secondary amine in the initial coupling reaction or by post-synthesis alkylation.

A common strategy for creating analogues is to introduce various substituents onto the phenyl ring. nih.govmdpi.com This is typically achieved by starting with a substituted aniline or a substituted phenyl isocyanate. Studies have explored a range of substituents, including halogens (fluoro, chloro, bromo) and small alkyl groups (methyl, ethyl) at the para-position of the phenyl ring. nih.gov For example, the synthesis of 1-(3,4-dichlorophenyl)-3-hexylurea is accomplished by reacting 3,4-dichlorophenyl isocyanate with hexylamine. These modifications are used to fine-tune electronic properties, lipophilicity, and steric hindrance, which can have a profound impact on the molecule's activity. nih.gov

Similarly, the hexyl moiety can be varied. Research has shown that replacing the n-hexyl group with other structures, such as a cyclohexyl group, can lead to a loss of specific biological inhibitory activity, highlighting the importance of the linear alkyl chain for certain molecular interactions. nih.gov

Table 3: Examples of this compound Analogues with Varied Substituents

| Parent Compound | Analogue | Modification | Synthetic Precursors | Citation |

|---|---|---|---|---|

| This compound | 1-(4-chlorophenyl)-3-hexylurea | Chloro-substitution on phenyl ring | 4-chloroaniline or 4-chlorophenyl isocyanate and hexylamine | nih.gov |

| This compound | 1-(4-fluorophenyl)-3-hexylurea | Fluoro-substitution on phenyl ring | 4-fluoroaniline or 4-fluorophenyl isocyanate and hexylamine | nih.gov |

| This compound | 1-(3,4-dichlorophenyl)-3-hexylurea | Dichloro-substitution on phenyl ring | 3,4-dichloroaniline and hexylamine | |

| This compound | 1-cyclohexyl-3-phenylurea | Replacement of hexyl with cyclohexyl | Cyclohexylamine and phenyl isocyanate | nih.gov |

| This compound | N-cyclohexyl-N'-{3-[(2-{[6-({(2R)-2-hydroxy-2-[4-hydroxy-3-(hydroxymethyl)phenyl]ethyl}amino)hexyl]oxy}ethoxy)methyl]phenyl}urea | Complex substitution on phenyl and replacement of hexyl | N-Cyclohexyl-N′-(3-{[2-({6-[(5R)-5-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxo-1,3-oxazolidin-8-yl]oxy}ethoxy)methyl]phenyl}urea | google.com |

The urea functional group contains both carbonyl oxygen and amide nitrogen atoms, which are potential donor sites for coordination with metal ions. rjpbcs.com While N-coordination is rare, the carbonyl oxygen readily acts as a monodentate ligand to form complexes with a variety of transition metals. rjpbcs.comacs.org Phenylurea derivatives can serve as pro-ligands in catalysis. For instance, phenylurea has been used as a ligand platform in palladium-catalyzed reactions, where it is proposed to bind to the palladium center through nitrogen after deprotonation. acs.org

The synthesis of these metal-urea complexes is generally straightforward, often involving the mixing of a metal salt (e.g., FeCl₃, CuCl₂, Co(NO₃)₂) with the urea derivative in a suitable solvent like methanol (B129727) or water at room or elevated temperatures. rjpbcs.comresearchgate.net The resulting complexes can exhibit different stoichiometries and coordination geometries depending on the metal ion, the counter-anion, and the reaction conditions. acs.org Characterization of these complexes is performed using techniques such as infrared spectroscopy, which can distinguish between O- and N-coordination by observing shifts in the C=O and N-H stretching frequencies. rjpbcs.comrjpbcs.com

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

General Principles of SAR in N-Phenylurea Scaffolds

The N-phenylurea scaffold is a fundamental component responsible for the biological activities observed in this class of compounds. Several general principles have been established through extensive research. The urea (B33335) functionality (-NH-CO-NH-) is critical, acting as both a hydrogen bond donor and acceptor, which allows it to form stable interactions with biological receptors and enzymes. nih.govnih.gov

Key SAR principles for the N-phenylurea scaffold include:

The Urea Bridge: The HNCONH bridge is often associated with higher biological activity compared to analogues like thioureas (HNCSNH). royalsocietypublishing.org Replacement of the urea linker with groups such as amides or carbamates typically results in less potent compounds. sci-hub.se

Substitution on Nitrogen: For many biological activities, the presence of at least one hydrogen atom on each nitrogen of the urea moiety is crucial. royalsocietypublishing.org Compounds where both hydrogens on one or both sides of the urea bridge are substituted often show low or no activity. royalsocietypublishing.org

Core Structure: Phenylurea itself has been identified as the simplest active compound in certain assays, forming the foundational structure for more complex and potent derivatives. royalsocietypublishing.org The phenyl group is considered important for binding activity, as replacing it with non-aromatic groups like cyclohexyl or n-hexyl can lead to a loss of inhibition in certain enzyme assays. nih.gov

Lipophilicity and Membrane Penetration: The phenyl group enhances the lipophilic character of the molecule, which can facilitate easier penetration of cell membranes, leading to stronger pharmacological activity compared to more polar analogues. researchgate.net

Influence of Hexyl Chain Modifications on Compound Activity/Interaction

Correlation with Bioactivity: For many phenylurea derivatives, the length of the alkyl chain is directly correlated with biological activity. In some cases, such as for certain herbicidal activities, the n-hexyl derivative represents a peak in activity. scispace.com A proper alkyl substitution can enhance anticancer potency. researchgate.netnih.gov

Hydrophobicity: The hexyl chain increases the compound's hydrophobicity, leading to a higher octanol-water partition coefficient (log KOW) compared to analogues with shorter chains. This property is crucial for interactions within lipophilic environments, such as cellular membranes or the hydrophobic pockets of enzymes.

Systematic Studies: Systematic studies on related chemical series have shown that modifying the alkyl chain length can have a significant influence on performance, while having a negligible effect on spectroscopic and redox behaviors. researchgate.net In studies of other chemical classes, compounds with shorter alkyl chains (fewer than five carbons) were found to be inactive, whereas those with longer chains (12-16 carbons) displayed the highest bactericidal effects, establishing a clear SAR. chemrxiv.org

| Modification | Observed Influence | Reference |

|---|---|---|

| Increase in alkyl chain length (e.g., from methyl to hexyl) | Generally increases lipophilicity and can enhance bioactivity in lipophilic environments. | |

| Optimal alkyl chain length (e.g., hexyl) | Can represent a peak in specific activities, such as herbicidal or anticancer effects. | scispace.comnih.gov |

| Shorter alkyl chains (<5 carbons) | May lead to inactivity in certain biological systems. | chemrxiv.org |

| Longer alkyl chains (>12 carbons) | Can lead to the highest activity in some systems, such as certain antibacterial compounds. | chemrxiv.org |

Impact of Phenyl Ring Substitutions on Compound Activity/Interaction

The phenyl ring of N-phenylurea derivatives is a common site for modification to fine-tune biological activity. The position, number, and electronic nature of substituents on this ring can dramatically alter the compound's efficacy and target specificity. ontosight.ai

Positional Effects: The position of substituents (ortho, meta, or para) is critical. For cytokinin activity, the highest activity was often associated with meta-substitution, while ortho-substitution gave the lowest. royalsocietypublishing.org In contrast, for IDO1 enzyme inhibition, para-substituted derivatives showed potent activity, whereas ortho- and meta-substituted compounds were inactive. nih.gov

Electronic Effects: The electronic properties of the substituents play a major role. Electron-withdrawing groups (e.g., -Cl, -F, -NO₂) on the phenyl ring have been shown to enhance activity in several contexts, including antileukemic and IDO1 inhibitory activities. nih.govoup.com For cytokinin activity, compounds with electron-attracting substituents were generally more active than those with electron-donating groups. royalsocietypublishing.org

Steric Effects: The size of the substituent is also a determining factor. For IDO1 inhibitors, it was found that the size of the para-substituent could not be too large; for instance, replacing a methyl group with a bulkier isopropyl group led to a loss of activity. nih.gov

| Substitution Type | Position | Effect on Activity | Example Target/Activity | Reference |

|---|---|---|---|---|

| Electron-withdrawing (e.g., -Cl, -F) | Para | Beneficial / Increased Potency | IDO1 Inhibition, Antileukemic | nih.govoup.com |

| Electron-withdrawing (e.g., -NO₂) | Para | Significant increase in potency | IDO1 Inhibition | nih.gov |

| Electron-donating (e.g., -OCH₃) | Para | Moderate or reduced activity | Antileukemic, IDO1 Inhibition | nih.govoup.com |

| Halogen (e.g., -Cl) | Meta | Generally increased activity | Cytokinin Activity | royalsocietypublishing.org |

| Any substituent | Ortho | Often leads to loss of activity | IDO1 Inhibition, Cytokinin Activity | royalsocietypublishing.orgnih.gov |

| Bulky groups (e.g., isopropyl) | Para | Loss of activity | IDO1 Inhibition | nih.gov |

Role of Urea Linker and Nitrogen Atom Modifications

The urea linker is a privileged structure in medicinal chemistry, primarily due to its ability to form robust hydrogen-bonding interactions with biological targets. nih.govnih.gov Modifications to this linker or the adjacent nitrogen atoms are powerful tools in SAR studies.

Urea vs. Analogues: The urea moiety (X=O) is often superior to its analogues for biological activity. Replacing the urea oxygen with sulfur to form a thiourea (B124793) (X=S) typically reduces potency. sci-hub.se Other replacements, such as cyanoguanidine, amide, and carbamate (B1207046) linkers, have also been shown to be less effective than the parent urea in specific NPY5 receptor antagonists. sci-hub.se

Nitrogen Substitution: The hydrogen atoms on the urea nitrogens are frequently essential for activity. In the context of IDO1 inhibitors, replacing the proximal NH group (the one closer to the variable phenyl ring) with a methylene (B1212753) (CH₂) group resulted in a complete loss of inhibitory activity, highlighting the crucial role of this specific hydrogen bond donor. nih.gov Similarly, for NPY5 receptor antagonists, substituting the hydrogen on the urea nitrogen with a methyl group led to a significant drop in receptor affinity. sci-hub.se

| Modification | Effect on Activity | Example System | Reference |

|---|---|---|---|

| Replacement of Urea (C=O) with Thiourea (C=S) | Reduced potency | NPY5 Receptor Antagonists | sci-hub.se |

| Replacement of Urea with Amide or Carbamate | Much lower affinity/potency | NPY5 Receptor Antagonists | sci-hub.se |

| Replacement of Urea NH with Methylene (CH₂) | Loss of inhibitory activity | IDO1 Inhibitors | nih.gov |

| Methylation of Urea Nitrogen | Lower receptor affinity | NPY5 Receptor Antagonists | sci-hub.se |

Stereochemical Considerations and Enantioselectivity in Analogues

Stereochemistry, the three-dimensional arrangement of atoms, can be a critical factor in the biological activity of drug molecules. uou.ac.in While N-hexyl-N'-phenylurea itself is achiral, analogues that possess chiral centers or exhibit other forms of stereoisomerism, such as helical chirality, often show enantiomer-dependent activity. This occurs because biological targets like enzymes and receptors are themselves chiral, and thus may interact differently with different stereoisomers of a compound. nih.gov

For example, in the development of Neuropeptide Y5 (NPY5) receptor antagonists, a lead compound was optimized for potency in part by changing its stereochemistry. acs.org In another study on analogues of the antihistamine loratadine, which can possess helical chirality, a peptide-based catalyst was used for enantioselective synthesis, producing different enantiomers that displayed distinct biological activities. nih.gov These examples underscore the principle that for any phenylurea derivative containing a stereocenter, it is highly probable that the biological activity resides primarily in one of the enantiomers. Therefore, evaluating the stereoisomers of a chiral analogue separately is a crucial step in SAR investigations.

Mechanistic Elucidation of Chemical Reactivity

Reaction Mechanism Studies (e.g., Catalysis, Decomposition)

The chemical reactivity of N-Hexyl-N'-phenylurea is primarily understood through studies of its decomposition and its role in catalytic processes.

Decomposition Mechanisms Theoretical studies on the thermal decomposition of alkyl- and phenylureas show that these compounds primarily break down through four-center pericyclic reactions. nih.gov This mechanism results in the formation of a substituted isocyanate and an amine, and it is considered more favorable than initial bond fissions. nih.gov The specific products from the decomposition of this compound would, therefore, be phenyl isocyanate and hexylamine (B90201). The rate of this decomposition is influenced by the nature of the hydrogen atom being transferred and the nitrogen atom accepting it. nih.gov Early experimental work also demonstrated that the vaporization of symmetrically disubstituted ureas, followed by cooling in the presence of hydrogen chloride, could yield isocyanates. datapdf.com

Catalytic Activity N-substituted N'-phenylureas can function as ligands in various catalytic reactions. Phenylurea derivatives have been employed as efficient and inexpensive ligands for palladium-catalyzed reactions, such as the Heck and Suzuki reactions, which are crucial for forming carbon-carbon bonds in organic synthesis. lookchem.comacs.org In the context of Pd-catalyzed heteroannulation, N-arylureas have been shown to outperform traditional phosphine (B1218219) ligands, enabling the synthesis of complex heterocyclic structures like indolines. acs.orgnih.gov The catalytic cycle in these reactions is influenced by the ability of the urea (B33335) ligand to modulate the electronic and steric properties of the metal center, thereby controlling its reactivity. nih.gov Furthermore, the development of catalysts for the decomposition of related compounds, such as methyl N-phenyl carbamate (B1207046) to produce phenyl isocyanate, highlights the industrial relevance of understanding these catalytic pathways. scite.ai

Table 1: Research Findings on Reaction Mechanisms of Phenylurea Derivatives

| Reaction Type | Key Findings | Catalyst/Conditions | Products |

|---|---|---|---|

| Thermal Decomposition | Proceeds via a four-center pericyclic reaction mechanism. nih.gov | High temperature (e.g., 370-380°C). datapdf.com | Isocyanates and amines. nih.govdatapdf.com |

| Pd-Catalyzed Heteroannulation | N-Arylureas act as effective pro-ligands, outperforming phosphines. acs.orgnih.gov | Pd(OAc)₂, K₂CO₃. acs.org | 2-substituted indolines. acs.orgnih.gov |

| Pd-Catalyzed Heck & Suzuki Reactions | Phenylurea is an efficient ligand for coupling aryl bromides and iodides. lookchem.comacs.org | Palladium catalyst. lookchem.com | Arylcycloalkenes, biaryls. acs.org |

| Catalytic Decomposition of Carbamates | Bi₂O₃ shows good catalytic performance for decomposing methyl N-phenyl carbamate. scite.ai | Bi₂O₃ catalyst. scite.ai | Phenyl isocyanate. scite.ai |

Ligand Binding and Coordination Chemistry (for urea as ligand)

Urea and its derivatives, including this compound, are versatile ligands in coordination chemistry due to the presence of multiple potential donor atoms: the carbonyl oxygen and the two amide nitrogens. rjpbcs.com The mode of coordination to a metal center is highly dependent on several factors, including the nature of the metal ion and the substituents on the urea molecule. rjpbcs.comunibuc.ro

Generally, urea can coordinate as a monodentate ligand through its oxygen atom. rjpbcs.com However, N,O-bidentate coordination is also possible, though rare. The presence of alkyl substituents on the nitrogen atoms, such as the hexyl group in this compound, is thought to increase the electron density on the carbonyl oxygen, thus favoring its function as a unidentate ligand coordinating through the oxygen atom. unibuc.ro

Spectroscopic studies, particularly infrared (IR) spectroscopy, are instrumental in determining the coordination mode. Coordination through the oxygen atom typically leads to a decrease in the C=O stretching frequency, with little change to the N-H stretching frequency. Conversely, coordination through a nitrogen atom results in an increase in the C=O stretching frequency and a decrease in the C-N stretching frequency. rjpbcs.com

Recent research has shown that N-arylureas can act as sterically undemanding pro-ligands in palladium catalysis. nih.gov In these systems, experimental and computational studies suggest that upon deprotonation, the resulting ureate ligand binds to the palladium center in a monodentate fashion through the nonsubstituted nitrogen atom. acs.orgnih.gov This N-bound coordination is relatively uncommon for metal-ureate complexes, which more typically coordinate through oxygen. nih.gov The specific binding mode is crucial as it dictates the steric and electronic environment of the metal catalyst, thereby influencing its activity and selectivity. nih.govacs.org

Table 2: Coordination Modes of Urea Derivatives with Metal Ions

| Ligand Type | Metal Ion | Coordination Mode | Evidence/Comments |

|---|---|---|---|

| Urea | Cr(III), Fe(III), Zn(II), Cu(II) | Monodentate (O-bound). rjpbcs.com | IR spectroscopy shows a decrease in C=O stretching frequency. rjpbcs.com |

| Urea | Pt(II), Pd(II) | N-bound. rjpbcs.com | IR spectroscopy shows significant changes in C=O and C-N stretching frequencies. rjpbcs.com |

| N-substituted ureas (general) | Fe(II) | Unidentate (O-bound) or Bidentate (N,O-bound). unibuc.ro | Alkyl substituents favor unidentate O-coordination. unibuc.ro |

| N-Arylureas (as ureates) | Pd(II) | Monodentate (N-bound). acs.orgnih.gov | Supported by experimental and computational studies for catalysis. acs.orgnih.gov |

Investigation of Key Intermediates and Transition States

The elucidation of key intermediates and transition states is fundamental to understanding the reaction pathways of this compound.

In synthetic routes, isocyanates are the most critical intermediates. smolecule.com For instance, the synthesis of disubstituted ureas is often achieved through the Curtius rearrangement of acyl azides, which proceeds via an isocyanate intermediate. chemicalpapers.com This isocyanate is then reacted with an amine to form the final urea product. chemicalpapers.com Alternatively, the direct reaction between an isocyanate (e.g., phenyl isocyanate) and an amine (e.g., hexylamine) is a common method. This reaction is a nucleophilic addition that involves the attack of the amine's lone pair of electrons on the electrophilic carbon of the isocyanate group. smolecule.com The process is believed to occur through a concerted mechanism, leading to a charged transition state whose stability can be significantly influenced by the polarity of the solvent. smolecule.com

In the thermal decomposition of this compound, theoretical calculations have identified a four-center pericyclic transition state. nih.gov This transition state involves the simultaneous breaking of the C-N and N-H bonds and the formation of the C=N (in the isocyanate) and N-H (in the amine) bonds. nih.gov This pathway is energetically favored over a stepwise mechanism involving radical intermediates. nih.gov

In palladium-catalyzed reactions where N-arylureas act as ligands, the active species is a palladium-ureate complex. nih.gov Under basic conditions, the urea is deprotonated to form a ureate anion, which then coordinates to the palladium center. acs.orgnih.gov Investigations into the binding mode suggest that the transition states in the catalytic cycle involve this N-bound palladium-ureate complex, which facilitates the subsequent steps of the reaction, such as oxidative addition or reductive elimination. nih.gov The characterization of stable coordination complexes between phenylurea and PdCl₂ serves as a model for these transient catalytic intermediates. acs.org

Computational and Theoretical Chemistry Approaches

Molecular Modeling and Simulation Studies

Molecular modeling and simulation studies are instrumental in understanding the conformational dynamics of N-Hexyl-N'-phenylurea and its interactions with biological systems. Molecular dynamics (MD) simulations, for instance, can be employed to analyze the stability of this compound when bound to a protein target. These simulations model the movement of atoms over time, providing a detailed view of the conformational changes and the stability of the ligand-protein complex under simulated physiological conditions. researchgate.net

The flexibility of the hexyl chain and the rotational freedom around the urea (B33335) linkage are key aspects that can be explored through molecular modeling. These conformational characteristics are crucial for how the molecule fits into a binding pocket and establishes interactions with amino acid residues. For example, in protein-ligand complexes, MD simulations can reveal the dynamic nature of hydrogen bonds and hydrophobic interactions, offering a more complete picture than static docking models. researchgate.net The insights gained from such simulations are valuable for understanding the structure-activity relationships of phenylurea derivatives.

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to determine the electronic structure and properties of this compound. nih.gov These calculations can provide accurate predictions of molecular geometries, charge distributions, and spectroscopic properties. For instance, DFT can be used to calculate the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are fundamental in understanding the molecule's reactivity and electronic transitions.

Furthermore, quantum chemical methods are valuable for studying reaction mechanisms and transition states. In the context of phenylurea derivatives, DFT calculations can elucidate the binding modes of these compounds to metal centers, as demonstrated in studies of N-arylureas as ligands for palladium catalysis. acs.org Such computational investigations can distinguish between different potential binding modes by comparing the calculated spectroscopic data (e.g., NMR shielding tensors) with experimental results. acs.org The computed properties of this compound, such as its molecular weight and XLogP3 value, are available in public databases like PubChem. nih.gov

| Computed Property | Value | Source |

|---|---|---|

| Molecular Weight | 220.31 g/mol | PubChem |

| XLogP3 | 3.6 | PubChem |

| Hydrogen Bond Donor Count | 2 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Rotatable Bond Count | 7 | PubChem |

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical tools used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net For this compound and its analogs, QSAR models can be developed to predict their bioactivity based on various molecular descriptors. These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

Studies on phenylurea derivatives have shown that lipophilicity is often a key driver for biological activity, such as antimalarial efficacy. nih.gov The hexyl chain in this compound significantly contributes to its lipophilicity, which can be quantified and used as a descriptor in QSAR models. QSPR studies on phenylurea herbicides have successfully predicted properties like retention times in chromatography using descriptors such as formation enthalpy and molecular dipole moment. ingentaconnect.com These models provide valuable insights for designing new compounds with desired activities and properties while minimizing the need for extensive experimental testing.

| Study Type | Key Finding | Implication for this compound |

|---|---|---|

| QSAR of antimalarial phenylureas | Lipophilicity is a major driver of activity. nih.gov | The hexyl group likely enhances bioactivity through increased lipophilicity. |

| 3D-QSAR of urea derivatives as HIV-1 protease inhibitors | Steric and electrostatic fields have nearly equal contributions to inhibitory activity. acs.org | The spatial arrangement and charge distribution of the phenyl and hexyl groups are critical for biological interactions. |

| QSPR of phenylurea herbicides | Retention time is correlated with hydration free energy and dipole moment. ingentaconnect.com | The physicochemical properties of this compound can be predicted based on its structural features. |

Ligand Docking and Molecular Dynamics Simulations of Interactions

Ligand docking is a computational technique used to predict the preferred orientation of a molecule when bound to a receptor. univr.itresearchgate.net For this compound, docking simulations can be performed to identify potential biological targets, such as enzymes or receptors, and to understand the key interactions that stabilize the binding. Software like AutoDock Vina can be used to perform these simulations, which score different binding poses based on their estimated free energy of binding. researchgate.net

Following docking, molecular dynamics simulations can provide a more dynamic and realistic view of the ligand-protein complex. researchgate.netnih.gov These simulations can reveal the stability of the predicted binding pose and the flexibility of both the ligand and the protein's active site. plos.orgnih.gov For example, a study on N-hydroxy-N'-phenylurea, a close analog, as a tyrosinase inhibitor suggested that the chelating ability of the N-hydroxyurea moiety is important for inhibition, a type of interaction that can be further investigated through docking and MD simulations. tandfonline.com These computational approaches are crucial for structure-based drug design, allowing for the in-silico screening of virtual libraries of compounds and the optimization of lead candidates. fmach.it

Advanced Analytical Characterization in Chemical Research

Spectroscopic Techniques (e.g., NMR, Mass Spectrometry)

Spectroscopic methods are indispensable for elucidating the molecular structure of compounds like N-Hexyl-N'-phenylurea. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are primary tools for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are recommended for structural confirmation.

¹H NMR: This technique identifies the different types of protons in the molecule. The spectrum for this compound would be expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the protons of the N-H groups in the urea (B33335) linkage, and the various methylene (B1212753) (-CH2-) and methyl (-CH3) protons of the hexyl chain.

¹³C NMR: This analysis provides information on the carbon skeleton. The spectrum would reveal signals for each unique carbon atom, including those in the phenyl ring, the carbonyl carbon (C=O) of the urea group, and the six distinct carbons of the hexyl substituent. ajol.info

Table 1: Expected NMR Data for this compound

This table is a representation of expected data based on the compound's structure and typical chemical shifts for related functional groups.

| Analysis Type | Structural Fragment | Expected Chemical Shift (ppm) Range |

| ¹H NMR | Phenyl Protons (C₆H₅) | 7.0 - 7.5 |

| Urea Protons (NH) | 5.5 - 9.0 | |

| Hexyl Protons (-CH₂-) | 1.2 - 3.2 | |

| Hexyl Protons (-CH₃) | 0.8 - 0.9 | |

| ¹³C NMR | Carbonyl Carbon (C=O) | 150 - 155 |

| Phenyl Carbons (C₆H₅) | 118 - 140 | |

| Hexyl Carbons (-CH₂-, -CH₃) | 14 - 40 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound by measuring its mass-to-charge ratio (m/z). It is crucial for confirming the identity of this compound. The compound has a molecular formula of C₁₃H₂₀N₂O and a molecular weight of approximately 220.31 g/mol . nih.gov The mass spectrum would show a molecular ion peak (M+) corresponding to this mass.

Gas chromatography-mass spectrometry (GC-MS) can be used to assess purity and identify any volatile impurities. However, the analysis of urea derivatives by MS can be challenging as some compounds may undergo thermal decomposition or rapid fragmentation. oup.com

Table 2: Mass Spectrometry Data for this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₂₀N₂O | nih.gov |

| Monoisotopic Mass | 220.157563 g/mol | nih.gov |

| Expected Molecular Ion (M+) | ~220.16 | nih.gov |

Chromatographic Methods for Separation and Analysis

Chromatographic techniques are essential for separating this compound from reaction mixtures, quantifying its purity, and analyzing its stability.

High-Performance Liquid Chromatography (HPLC)

HPLC is the most common and reliable method for the analysis of phenylurea compounds. newpaltz.k12.ny.uschromatographyonline.com Many urea derivatives are thermally unstable, making them unsuitable for gas chromatography, thus making HPLC the preferred technique. newpaltz.k12.ny.usosha.gov The method is used for purity assessment and to monitor the compound during stability studies under various conditions, such as elevated temperature.

Typical HPLC systems for analyzing phenylureas employ a C18 or a Phenyl-Hexyl stationary phase. chromatographyonline.comphenomenex.com The separation is often achieved using a mobile phase consisting of a mixture of acetonitrile (B52724) and water, with UV detection commonly set at wavelengths like 210 nm or 254 nm. chromatographyonline.com

Table 3: Typical HPLC Parameters for Phenylurea Analysis

| Parameter | Description | Reference(s) |

| Stationary Phase (Column) | C18 or Phenyl-Hexyl | chromatographyonline.comphenomenex.com |

| Mobile Phase | Acetonitrile and Water mixture | chromatographyonline.com |

| Detection | UV Absorbance (e.g., 210 nm, 254 nm) | chromatographyonline.com |

| Application | Purity assessment, stability testing |

Gas Chromatography (GC)

The use of gas chromatography for intact phenylurea derivatives is often limited due to their tendency to decompose at the high temperatures required for GC analysis. newpaltz.k12.ny.usosha.govchromforum.org However, GC coupled with mass spectrometry (GC-MS) can be valuable for identifying volatile impurities or the decomposition products of the main compound. osha.gov In some cases, derivatization techniques can be used to convert the non-volatile urea into a more thermally stable compound suitable for GC analysis. acs.org

X-ray Crystallography for Structural Determination of Urea Derivatives

While specific X-ray crystallographic data for this compound is not available in the cited literature, the technique has been widely applied to other phenylurea derivatives. iucr.orgnih.gov These studies reveal key structural features common to this class of compounds. For instance, the urea moiety is often not planar with the attached phenyl ring; a significant dihedral angle typically exists between the plane of the urea core and the plane of the aromatic ring. iucr.orgnih.gov

Furthermore, these crystal structures are heavily influenced by hydrogen bonding. Intermolecular hydrogen bonds, particularly of the N-H···O=C type, are common and can link molecules together to form distinct patterns, such as chains or eight-membered ring dimers. iucr.orgnih.gov

Table 4: Common Structural Features of Phenylurea Derivatives from X-ray Crystallography

| Structural Feature | Observation | Reference(s) |

| Molecular Conformation | Twisted conformation with a significant dihedral angle between the phenyl ring and the urea plane. | iucr.orgnih.gov |

| Hydrogen Bonding | Formation of intermolecular N-H···O hydrogen bonds. | nih.gov |

| Supramolecular Structure | Molecules often associate into chains or centrosymmetric dimers via hydrogen bonds. | iucr.orgnih.govwikipedia.org |

Environmental Fate and Transformation Research

Occurrence and Distribution in Environmental Matrices

Phenylurea herbicides are a class of compounds that have been detected as contaminants in various environmental compartments, including soil, groundwater, rivers, lakes, and even seawater. oup.com Their presence in these matrices is largely due to their widespread use in agriculture and for weed control on non-cultivated lands. oup.comoup.comfrontiersin.org The mobility of these compounds is influenced by their physicochemical properties; for instance, many phenylureas have relatively high water solubility and a low tendency to adsorb to soil, which makes them prone to leaching into water systems. oup.comresearchgate.net

While extensive monitoring data exists for common phenylurea herbicides like diuron (B1670789), isoproturon, and linuron (B1675549), specific data on the environmental occurrence and distribution of N-Hexyl-N'-phenylurea is not widely documented in the reviewed scientific literature. oup.comnih.gov However, based on its structure, certain predictions about its environmental behavior can be made. The presence of a hexyl group is likely to increase its lipophilicity, which could influence its solubility, bioavailability, and interactions with environmental targets. Increased lipophilicity generally correlates with stronger adsorption to soil organic matter and sediments, which might reduce its mobility in water compared to more polar phenylureas. nih.govacs.org The transformation rates of phenylureas in soil have been observed to be affected by several parameters, including adsorption and the lipophilicity of the compounds. nih.gov

Table 1: General Occurrence of Phenylurea Herbicides in Environmental Matrices

| Environmental Matrix | Common Phenylurea Herbicides Detected | General Observations |

| Soil | Diuron, Linuron, Isoproturon, Chlorotoluron | Persistence can range from months to over a year, depending on soil type, humidity, and microbial activity. oup.comoup.comfrontiersin.org |

| Surface Water (Rivers, Lakes) | Diuron, Linuron, Isoproturon | Frequently detected due to runoff and leaching from agricultural fields. oup.comresearchgate.netnih.gov |

| Groundwater | Diuron, Isoproturon | Contamination is a concern due to the mobility of some phenylurea compounds. oup.comnih.gov |

| Seawater | Phenylurea Herbicides (general) | Detected in coastal areas, indicating transport through river systems. oup.com |

Abiotic Transformation Pathways (e.g., Photodegradation)

The abiotic transformation of phenylurea herbicides in the environment is significantly driven by photochemical reactions. unito.it Direct photolysis, which is the degradation of a chemical by direct absorption of sunlight, is generally a slow process for many phenylurea herbicides due to their limited absorption of sunlight at relevant wavelengths. unito.itresearchgate.net

A more significant abiotic pathway is indirect photodegradation, which is facilitated by other substances present in the water, known as photosensitizers. researchgate.net Key photosensitizers in natural waters include nitrate (B79036) ions (NO₃⁻), nitrite (B80452) ions (NO₂⁻), and chromophoric dissolved organic matter (CDOM), often referred to as humic substances. nih.govresearchgate.netscilit.com

Research has shown that the nitrate-induced photodegradation of phenylureas can be efficient under natural sunlight. nih.govresearchgate.net The process involves the formation of highly reactive species like hydroxyl radicals (•OH) from the photolysis of nitrates, which then attack the herbicide molecule. researchgate.netresearchgate.net The kinetics of this degradation are dependent on factors such as the concentration of nitrate, the specific structure of the phenylurea herbicide, and the composition of the water matrix. nih.govscribd.com

Common photochemical transformation reactions for phenylureas include:

Hydroxylation: Addition of a hydroxyl (-OH) group to the aromatic ring. oup.comacs.org

N-Dealkylation: Removal of alkyl groups from the urea (B33335) nitrogen atoms. For this compound, this would involve the removal of the hexyl group. oup.comresearchgate.net

Oxidation: Oxidation of the alkyl side chains. researchgate.net

Substitution: For halogenated phenylureas, the substitution of a halogen atom with a hydroxyl group is a primary photoproduct pathway. oup.com

The specific by-product distribution can vary significantly depending on the conditions, with nitration of the aromatic ring also being a possible pathway in nitrate-rich waters. nih.gov While direct studies on this compound are limited, it is expected to undergo similar abiotic transformations, primarily driven by indirect photolysis in surface waters.

Biotic Transformation Pathways (e.g., Biodegradation)

Biodegradation is a major pathway for the dissipation of phenylurea herbicides in soil and water environments. oup.comfrontiersin.org A wide variety of microorganisms, including bacteria and fungi, have been shown to degrade these compounds. oup.comfrontiersin.orgnih.govnih.gov

The most common initial step in the microbial degradation of N-alkyl-substituted phenylureas is the stepwise N-dealkylation of the urea side chain. oup.comnih.gov For widely studied herbicides like diuron or isoproturon, this involves N-demethylation. oup.comnih.gov For this compound, the analogous pathway would be the cleavage of the N-hexyl group. Studies on the microbial degradation of other N-alkyl-substituted compounds confirm that cleavage of the C-alkyl-N bond is a known metabolic pathway. nih.govencyclopedia.pub

Following dealkylation, the next critical step is the hydrolysis of the urea bridge. This reaction cleaves the molecule, yielding a substituted aniline (B41778) and other byproducts. oup.comnih.gov In the case of this compound, this would result in the formation of aniline. The resulting aniline can then be further mineralized by other microorganisms, sometimes in a synergistic relationship where one species performs the initial hydrolysis and another degrades the aniline product. nih.gov

Several enzymes responsible for the initial hydrolysis of phenylureas have been identified and are broadly classified as aryl acylamidases or phenylurea hydrolases. oup.comfrontiersin.orgnih.govresearchgate.net These enzymes exhibit varying substrate specificities; some are specific to certain types of phenylurea structures (e.g., N-methoxy-N-methyl-substituted vs. N,N-dimethyl-substituted), while others have a broader range. oup.comnih.gov For instance, an aryl acylamidase from Bacillus sphaericus was found to hydrolyze numerous acylanilides and methoxy-substituted phenylureas. nih.gov The degradation rate is influenced by the specific microbial strains present and environmental factors. nih.gov

Table 2: Key Steps in the Biotic Transformation of Phenylurea Herbicides

| Transformation Step | Description | Example Reactant -> Product (General) | Relevant Microorganisms |

| N-Dealkylation | Stepwise removal of alkyl groups from the urea nitrogen. | N,N-dimethyl-phenylurea -> N-methyl-phenylurea | Arthrobacter, Mortierella, Sphingomonas oup.comnih.gov |

| Hydrolysis | Cleavage of the urea bond to form an aniline derivative. | Phenylurea metabolite -> Substituted Aniline | Bacillus sphaericus, Arthrobacter globiformis, Diaphorobacter sp. oup.comnih.govnih.gov |

| Mineralization | Further degradation of the aniline ring, potentially to CO₂. | Substituted Aniline -> CO₂ + Biomass | Achromobacter sp., Mixed microbial consortia oup.comnih.gov |

Analysis of Environmental Transformation Products

The analysis of environmental samples for phenylurea herbicides must also consider their transformation products, as these can sometimes be more mobile or toxic than the parent compound. oup.commdpi.com The primary transformation products resulting from both abiotic and biotic pathways are typically dealkylated and/or hydroxylated derivatives and the corresponding substituted anilines. oup.comnih.govacs.org

For this compound, the expected primary transformation products would include:

Aniline: Formed via the hydrolysis of the urea bridge.

Hydroxylated this compound: Formed through the abiotic or biotic hydroxylation of the phenyl ring.

Isocyanato-benzene: This has been detected as a degradation product of other phenylureas in gas chromatography analyses. researchgate.netnih.gov

The standard analytical approach for identifying and quantifying these compounds in environmental matrices involves an extraction step followed by chromatographic separation and detection. jelsciences.comnih.gov

Extraction: Solid-phase extraction (SPE) is commonly used to concentrate the analytes from water samples. nih.govnih.gov

Analysis: High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the primary separation techniques. mdpi.comresearchgate.net Coupling these with mass spectrometry (MS) or tandem mass spectrometry (MS/MS) provides high sensitivity and selectivity, allowing for the definitive identification of the parent compound and its transformation products. nih.govrsc.org For the GC analysis of polar phenylureas and their metabolites, a derivatization step is often necessary to make the compounds more volatile and thermally stable. nih.gov Indirect analysis methods have also been developed, where the phenylureas are intentionally degraded to their corresponding anilines in the hot GC injector port, which are then detected. researchgate.net

Table 3: Common Transformation Products of Phenylurea Herbicides and Analytical Methods

| Parent Compound Class | Common Transformation Products | Analytical Techniques |

| N,N-dimethyl-phenylureas (e.g., Diuron) | N-demethylated metabolites (DCPMU, DCPU), Substituted anilines (e.g., 3,4-dichloroaniline) | HPLC-MS, GC-MS, LC-UV oup.commdpi.comrsc.org |

| N-methoxy-N-methyl-phenylureas (e.g., Linuron) | N-demethoxylated/demethylated metabolites, Substituted anilines (e.g., 3,4-dichloroaniline) | HPLC-MS, GC-MS nih.govnih.gov |

| N-alkyl-phenylureas (General) | Dealkylated intermediates, Hydroxylated parent compounds, Corresponding anilines, Isocyanates | GC-MS, LC-MS/MS acs.orgresearchgate.netnih.gov |

Molecular Interaction Mechanisms with Biological Systems

Enzyme Inhibition Mechanisms

The phenylurea scaffold is a key feature in the design of various enzyme inhibitors. The mechanism of action typically involves the compound binding to the active site or an allosteric site of an enzyme, thereby preventing the natural substrate from binding or interfering with the catalytic process.

Tyrosinase is a key copper-containing enzyme that catalyzes the initial and rate-limiting steps of melanin (B1238610) biosynthesis. Its inhibition is a primary strategy for developing agents to treat hyperpigmentation. Phenylurea derivatives have been identified as potent tyrosinase inhibitors.

The primary mechanism of inhibition by related phenylurea compounds involves the chelation of copper ions within the active site of the tyrosinase enzyme. nih.gov For instance, N-hydroxy-N'-phenylurea derivatives are significantly more potent inhibitors than their phenylthiourea (B91264) (PTU) counterparts, a well-known class of tyrosinase inhibitors. nih.govnih.gov This suggests that the N-hydroxyurea moiety is crucial for the potent chelating activity that blocks the enzyme's function. nih.gov Kinetic studies have shown that many inhibitors from this class act as competitive inhibitors, directly competing with the natural substrate, L-DOPA, for binding to the enzyme's active site. nih.gov The nitrogen atom in the pyridine (B92270) skeleton of some related inhibitors has been shown to complex with the copper ions at the active site. nih.gov

| Compound | Inhibitory Activity (IC50 in µM) | Inhibition Type | Reference |

|---|---|---|---|

| N-hydroxy-N'-phenylurea (analogue) | ~0.29 | Not specified | nih.gov |

| 4-(phenylurenyl)chalcone (1e) | 0.133 | Competitive | nih.gov |

| 4-(phenylurenyl)chalcone (1i) | 0.134 | Competitive | nih.gov |

| Kojic Acid (Reference) | 22.25 | Competitive | nih.gov |

Acyl-coenzyme A:cholesterol acyltransferase (ACAT) is an enzyme that esterifies cholesterol within various tissues. Inhibition of ACAT has been explored as a potential strategy to prevent the progression of atherosclerosis. nih.gov In some animal models, ACAT inhibitors have demonstrated antiatherosclerotic effects. nih.gov However, clinical trials with certain ACAT inhibitors, such as pactimibe, have not shown efficacy in reducing atheroma volume in patients with coronary disease and, in some secondary measures, suggested unfavorable outcomes. nih.gov

Currently, there is a lack of specific research findings in the provided search results detailing the direct inhibition mechanism of N-Hexyl-N'-phenylurea on the ACAT enzyme.

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing intracellular enzyme that catalyzes the first and rate-limiting step in the metabolic pathway that degrades the essential amino acid tryptophan. mdpi.comresearchgate.net Overexpression of IDO1 in the tumor microenvironment is a mechanism of immune escape for cancer cells. mdpi.comnih.gov Therefore, IDO1 is a significant target for cancer immunotherapy. researchgate.net

Phenylurea derivatives have been designed as potential IDO1 inhibitors. mdpi.comresearchgate.net The inhibitory mechanism of these compounds often involves interaction with the heme iron in the enzyme's active site. nih.gov Structure-activity relationship studies on a series of phenylurea derivatives revealed that a carboxyl group is critical for binding activity. mdpi.com Furthermore, the phenyl ring was found to be important for inhibitory action. mdpi.com A study that synthesized various derivatives showed that replacing the phenyl ring with either a cyclohexyl group or an n-hexyl group led to a complete loss of IDO1 inhibitory activity. mdpi.com This finding suggests that while the phenylurea scaffold is a starting point, the specific substituents are crucial for effective inhibition, and the n-hexyl group as seen in this compound may not be favorable for this particular target interaction.

| Compound ID | Key Structural Feature | IDO1 Inhibitory Activity | Reference |

|---|---|---|---|

| i1 | Phenyl Ring | Active | mdpi.com |

| i4 | Cyclohexyl Group (replaces Phenyl) | Inactive | mdpi.com |

| i5 | n-Hexyl Group (replaces Phenyl) | Inactive | mdpi.com |

Phenylurea compounds are used as herbicides, and their degradation in the environment is a key area of study. nih.govresearchgate.net Microbial degradation is a primary route for breaking down these compounds, often involving enzymes such as amidases. nih.govnih.gov Amidases, or amidohydrolases, are enzymes that catalyze the hydrolysis of amide bonds.

The degradation mechanism for phenylurea herbicides involves the hydrolytic cleavage of the amide linkage in the molecule. nih.gov For example, a bacterial consortium capable of mineralizing the herbicide linuron (B1675549) was found to contain a strain, Diaphorobacter sp. LR2014-1, which harbors two different hydrolases. nih.gov One of these, belonging to the amidase superfamily, was shown to be functional in hydrolyzing various N,N-dimethyl-substituted phenylurea herbicides. nih.gov Similarly, the degradation of the carbamate (B1207046) herbicide swep, which shares structural similarities with phenylureas, is initiated by an amidase that transforms it into 3,4-dichloroaniline. nih.gov This indicates that an amidase-catalyzed hydrolysis of the amide bond in this compound is a plausible mechanism for its biodegradation.

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibition Mechanisms

Receptor Binding and Modulation Mechanisms

Beyond enzyme inhibition, this compound and related compounds can exert their effects by binding to and modulating the function of cellular receptors.

The Cannabinoid Receptor 1 (CB1) is a G protein-coupled receptor that plays a significant role in numerous physiological processes. nih.gov While direct (orthosteric) agonists and antagonists of CB1 have been developed, they are often associated with undesirable psychoactive side effects. nih.gov Allosteric modulation offers an alternative therapeutic approach by targeting a site on the receptor that is distinct from the primary (orthosteric) binding site. nih.govacs.org

Several diarylurea derivatives have been identified as negative allosteric modulators (NAMs) of the CB1 receptor. acs.org A notable example is PSNCBAM-1 (1-(4-chlorophenyl)-3-{3-[6-(pyrrolidin-1-yl)pyridin-2-yl]phenyl}urea). acs.orgacs.org These NAMs bind to an allosteric site on the CB1 receptor, inducing a conformational change that modulates the binding and/or efficacy of orthosteric ligands like the agonist CP55,940. acs.org

The mechanism is often complex and probe-dependent. nih.gov For instance, phenylurea-based modulators can act as positive allosteric modulators (PAMs) of agonist binding, meaning they increase the binding affinity of the orthosteric ligand, while simultaneously acting as negative allosteric modulators (NAMs) of agonist efficacy, meaning they decrease the functional response triggered by the orthosteric ligand. acs.orgacs.org This dual action "fine-tunes" the receptor's response to endogenous cannabinoids, potentially offering therapeutic benefits with a reduced side-effect profile compared to orthosteric ligands. acs.orgacs.org The lipophilic nature imparted by a hexyl chain could influence the compound's interaction with the transmembrane domains of the receptor where allosteric sites are often located.

| Compound | EC50 (nM) | Emax (%) | Reference |

|---|---|---|---|

| PSNCBAM-1 (Compound 4) | 167 | 174 | acs.org |

| Compound 29 (analogue) | 209 | 168 | acs.org |

Formyl Peptide Receptor (FPR) Ligand Interaction Mechanisms

Protein-Protein Interaction Modulation Mechanisms

The modulation of protein-protein interactions (PPIs) is an emerging therapeutic strategy. The relatively large and complex surface area of PPIs makes them challenging targets for small molecules. However, compounds with both rigid and flexible components, such as this compound, can be effective.

The X-linked inhibitor of apoptosis protein (XIAP) is a key regulator of programmed cell death, and its overexpression is associated with cancer. Small-molecule XIAP antagonists, often referred to as "smac mimetics," function by binding to the BIR3 domain of XIAP, thereby preventing it from inhibiting caspases. While there is no direct evidence of this compound acting as a XIAP antagonist, the structural features of known antagonists can provide a hypothetical mechanism. These antagonists typically possess a core that mimics the N-terminal amino acids of the native XIAP ligand, Smac/DIABLO. For this compound to act as a XIAP antagonist, it would need to fit into the Smac binding groove on the BIR3 domain. The phenyl group could potentially occupy a hydrophobic pocket, and the urea (B33335) moiety could form hydrogen bonds with key residues in the binding site.

Quorum sensing is a cell-to-cell communication system in bacteria that regulates virulence factor production. The Pseudomonas aeruginosa quorum sensing receptor PqsR (also known as MvfR) is a transcriptional regulator that controls the production of numerous virulence factors. It is activated by its native ligands, 2-alkyl-4(1H)-quinolones (AQs). Several synthetic compounds have been developed to act as PqsR antagonists. These antagonists typically compete with the native ligands for binding to the ligand-binding domain of PqsR. A compound like this compound, with its alkyl and aryl components, could potentially fit into the ligand-binding pocket of PqsR. The hexyl chain might mimic the alkyl side chain of the native AQ ligands, while the phenylurea core could interact with residues in the binding site, preventing the conformational changes required for receptor activation.

Q & A

Q. What are the established synthetic routes for N-Hexyl-N'-phenylurea, and how can reaction conditions be optimized?

this compound is typically synthesized via urea bond formation between hexylamine and phenyl isocyanate. Optimization involves controlling stoichiometry (e.g., 1:1 molar ratio), temperature (room temperature to 80°C), and solvent choice (e.g., dichloromethane or tetrahydrofuran). Purity can be improved using column chromatography or recrystallization . Kinetic studies using NMR or HPLC can monitor reaction progress .

Q. What analytical techniques are recommended for characterizing this compound?

Q. How should researchers evaluate the stability of this compound under varying storage conditions?

Stability studies should test:

- Temperature : Accelerated degradation at 40–60°C over weeks, monitored via HPLC.

- Light exposure : UV/Vis spectroscopy to detect photodegradation products.

- Humidity : Karl Fischer titration for moisture uptake analysis.

Documentation of degradation products (e.g., hexylamine) is critical for reproducibility .

Advanced Research Questions

Q. How can contradictions in bioactivity data for this compound be resolved?

Contradictions may arise from assay variability (e.g., cell line differences) or compound purity. Mitigation strategies:

- Standardized protocols : Use validated cell lines (e.g., HEK293 for receptor studies) and include positive controls (e.g., known urea inhibitors).

- Batch validation : Purity checks via LC-MS and elemental analysis.

- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers .

Q. What computational methods are suitable for studying this compound's molecular interactions?

- Docking simulations : Use software like AutoDock Vina to predict binding to targets (e.g., enzymes or receptors).

- Molecular dynamics (MD) : Analyze stability of ligand-protein complexes in simulated physiological conditions.

- QSAR models : Correlate structural features (e.g., alkyl chain length) with bioactivity .

Q. How can in vitro-in vivo discrepancies in pharmacokinetic data be addressed?

Q. What are best practices for managing and sharing research data on this compound?

- FAIR principles : Ensure data are Findable, Accessible, Interoperable, and Reusable.

- Repositories : Use domain-specific databases (e.g., Chemotion for synthetic data, nmrXiv for spectral files).

- Metadata : Include experimental parameters (solvents, temperatures) and instrument calibration details .

Methodological Considerations

Q. How should researchers design dose-response studies for this compound in biological systems?

Q. What strategies improve reproducibility in synthetic protocols for phenylurea derivatives?

- Detailed SOPs : Specify solvent drying methods (e.g., molecular sieves) and inert atmosphere use (N/Ar).

- Cross-lab validation : Collaborate with independent labs to verify yields and purity .

Q. How can interdisciplinary approaches enhance research on this compound?

- Material science : Study self-assembly properties for nanotechnology applications.

- Environmental chemistry : Assess biodegradation pathways using LC-QTOF-MS.

- Toxicology : Combine omics (transcriptomics/proteomics) to map cellular responses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.